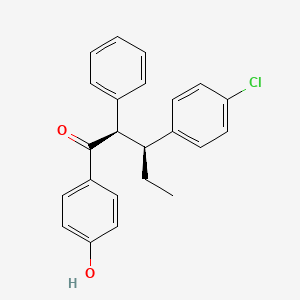
Valerophenone, 3-(p-chlorophenyl)-4'-hydroxy-2-phenyl-, erythro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Valerophenone, 3-(p-chlorophenyl)-4’-hydroxy-2-phenyl-, erythro- is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a valerophenone backbone substituted with p-chlorophenyl and hydroxy-phenyl groups. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
The synthesis of Valerophenone, 3-(p-chlorophenyl)-4’-hydroxy-2-phenyl-, erythro- involves several steps. One common method includes the reaction of 4-chlorobenzaldehyde with trimethylsilyl ketene acetal in the presence of pyridine-N-oxide and lithium chloride in dimethylformamide (DMF) at room temperature under a nitrogen atmosphere . This reaction yields the desired compound with a significant yield. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Valerophenone, 3-(p-chlorophenyl)-4’-hydroxy-2-phenyl-, erythro- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. For instance, oxidation of this compound can lead to the formation of corresponding carboxylic acids, while reduction can yield alcohol derivatives. Substitution reactions, particularly involving the p-chlorophenyl group, can produce a range of substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing more complex molecules. In biology and medicine, it has been studied for its potential therapeutic properties, including anti-inflammatory and analgesic activities . Additionally, its unique structure makes it a valuable tool in the study of molecular interactions and mechanisms of action in various biological systems.
Mechanism of Action
The mechanism of action of Valerophenone, 3-(p-chlorophenyl)-4’-hydroxy-2-phenyl-, erythro- involves its interaction with specific molecular targets and pathways. For example, compounds with similar structures have been shown to uncouple oxidative phosphorylation, affecting cellular energy production . This mechanism is particularly relevant in the context of its potential therapeutic applications, where modulation of cellular energy pathways can have significant effects on disease processes.
Comparison with Similar Compounds
Valerophenone, 3-(p-chlorophenyl)-4’-hydroxy-2-phenyl-, erythro- can be compared with other similar compounds, such as thiazoles and pyrroles, which also exhibit diverse biological activities . its unique combination of p-chlorophenyl and hydroxy-phenyl groups sets it apart, providing distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Conclusion
Valerophenone, 3-(p-chlorophenyl)-4’-hydroxy-2-phenyl-, erythro- is a compound of significant interest in various scientific fields. Its unique structure and chemical properties enable a wide range of applications, from synthetic chemistry to potential therapeutic uses. Continued research on this compound will likely uncover further insights into its mechanisms of action and potential benefits in medicine and industry.
Properties
CAS No. |
31365-01-2 |
|---|---|
Molecular Formula |
C23H21ClO2 |
Molecular Weight |
364.9 g/mol |
IUPAC Name |
(2R,3S)-3-(4-chlorophenyl)-1-(4-hydroxyphenyl)-2-phenylpentan-1-one |
InChI |
InChI=1S/C23H21ClO2/c1-2-21(16-8-12-19(24)13-9-16)22(17-6-4-3-5-7-17)23(26)18-10-14-20(25)15-11-18/h3-15,21-22,25H,2H2,1H3/t21-,22+/m1/s1 |
InChI Key |
OHWYYCZSQVSNDJ-YADHBBJMSA-N |
Isomeric SMILES |
CC[C@H](C1=CC=C(C=C1)Cl)[C@H](C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)O |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)C(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















